molecular formula C8H7ClN4 B6227223 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 959238-94-9

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6227223
CAS No.: 959238-94-9
M. Wt: 194.6
InChI Key:
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Description

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-chloro-2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chlorine and imidazole groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

959238-94-9

Molecular Formula

C8H7ClN4

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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